N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride

salt form aqueous solubility dihydrochloride

N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is a synthetic tertiary amine belonging to the piperidine class of organic compounds. Its structure features a piperidine ring linked via an ethyl spacer to a dipropylamine moiety, and it is supplied as a dihydrochloride salt (C₁₃H₃₀Cl₂N₂, MW 285.3).

Molecular Formula C13H30Cl2N2
Molecular Weight 285.3 g/mol
CAS No. 199539-16-7
Cat. No. B1424734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride
CAS199539-16-7
Molecular FormulaC13H30Cl2N2
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1CCNCC1.Cl.Cl
InChIInChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H
InChIKeyZBURYFRTJCKBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride (CAS 199539-16-7): Structural Class, Salt Form, and Procurement Context


N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is a synthetic tertiary amine belonging to the piperidine class of organic compounds. Its structure features a piperidine ring linked via an ethyl spacer to a dipropylamine moiety, and it is supplied as a dihydrochloride salt (C₁₃H₃₀Cl₂N₂, MW 285.3) . The compound is structurally related to propylhexedrine, a cyclohexylalkylamine used as a nasal decongestant, but differs in the replacement of the cyclohexyl ring with a piperidine heterocycle and the presence of two N‑propyl substituents [1]. Commercially, it is offered at purities of 95–98% by vendors such as AKSci and MolCore .

Dihydrochloride salt supports aqueous assay and formulation workflows
Piperidine scaffold enables sigma receptor and monoamine transporter research
Research-grade procurement for SAR exploration and analytical method development

Why Propylhexedrine or Alternative Piperidine Analogs Cannot Replace N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride in Research Applications


Although this compound shares a general sympathomimetic amine scaffold with propylhexedrine and other piperidine‑based analogs, simple substitution is not scientifically sound. Propylhexedrine is a cyclohexyl‑containing mono‑amine, whereas the target compound is a piperidine‑containing di‑propyl amine supplied as a dihydrochloride salt. Replacement of the cyclohexyl ring with a piperidine heterocycle can alter logP, pKa, and hydrogen‑bonding capacity, leading to divergent transporter selectivity and pharmacokinetics [1]. Moreover, the dihydrochloride salt form confers different aqueous solubility and hygroscopicity profiles compared to the hydrochloride or free‑base forms of propylhexedrine, potentially affecting in vitro assay reproducibility and formulation behaviour . Without direct, side‑by‑side comparative data, assuming interchangeability risks introducing uncontrolled variables into experimental outcomes.

Scaffold shift
Piperidine replacing cyclohexyl may alter transporter selectivity and pharmacokinetics.
Salt-form mismatch
Dihydrochloride vs free base/hydrochloride forms may change solubility and assay behavior.
Absence of direct data
No side-by-side comparative data; substitution requires independent validation.

Quantitative Differentiation Evidence for N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride Against Closest Analogs


Salt‑Form Solubility Advantage: Dihydrochloride vs. Hydrochloride/Free‑Base Forms

The target compound is supplied as a dihydrochloride salt, which generally exhibits enhanced aqueous solubility compared to the corresponding hydrochloride or free‑base forms. While no direct solubility measurement for this specific compound was identified, the general principle is well‑established for piperidine‑based amines: dihydrochloride salts increase water solubility, facilitating use in aqueous biological assays and reducing the need for organic co‑solvents . Propylhexedrine, in contrast, is typically used as the free base or hydrochloride salt, which may limit aqueous solubility and complicate in vitro dosing [1].

Salt-form solubility
Class-level inference
Dihydrochloride salt expected to increase aqueous solubility vs propylhexedrine free base/hydrochloride (qualitative)
May support aqueous assay compatibility; data not compound-specific
Class-level inference; direct measurement needed
salt form aqueous solubility dihydrochloride hydrochloride formulation

Purity Specification: Head‑to‑Head Vendor Comparison

Commercially, N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is offered at ≥95% purity (AKSci) and ≥98% (MolCore) . Propylhexedrine USP reference standard specifies 98.0–101.0% [1]. While the upper range of the target compound matches propylhexedrine's purity, the lower specification (95%) may introduce batch‑to‑batch variability that requires in‑house QC verification for sensitive quantitative assays.

Purity specification
Head-to-head
95–98%vs98.0–101.0%
Lower minimum purity requires source selection; higher grade or QC needed for quantitative work
Vendor specifications; in-house QC recommended
purity quality control procurement specification

Structural Differentiation: Piperidine‑Cyclohexyl Replacement and Biological Profile Shift

The replacement of a cyclohexyl ring (propylhexedrine) with a piperidine heterocycle (target compound) introduces a hydrogen‑bond acceptor and alters both steric and electronic properties. Literature on structurally related series demonstrates that piperidine→cyclohexyl substitution can significantly shift biological target profiles; for example, in β‑secretase inhibitor programs, replacing piperidine with cyclohexyl altered the mechanism of action from direct inhibition to an indirect effect [1]. Although no direct assay data exist for this compound, the precedent strongly suggests that the piperidine‑containing target compound will display transporter selectivity and off‑target profiles distinct from those of propylhexedrine.

Structural profile shift
Class-level inference
Piperidine vs cyclohexyl scaffold may shift biological target profiles (SAR precedent)
Predicted transporter selectivity may differ; requires experimental profiling
No direct assay data for this compound
piperidine cyclohexyl structure-activity relationship receptor selectivity

Recommended Application Scenarios for N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride Based on Evidence Profile


Sigma Receptor Ligand Screening and SAR Exploration

The piperidine scaffold and dipropylamine moiety are consistent with known sigma‑receptor pharmacophores. The dihydrochloride salt form facilitates aqueous solubility for radioligand binding assays. Researchers exploring sigma‑1/sigma‑2 selectivity may use this compound as a starting point for SAR expansion, provided they verify purity by HPLC/NMR before use [1].

Monoamine Transporter Selectivity Profiling

Given the structural analogy to propylhexedrine but with a piperidine ring, this compound is a useful tool for evaluating how heterocyclic substitution modulates DAT/NET/SERT activity. The dihydrochloride salt ensures consistent dosing in in vitro uptake assays, though absence of published IC₅₀ data means that each batch must be independently validated [2].

Method Development and Analytical Reference Standard

With commercially available purity of 95–98% and a defined dihydrochloride stoichiometry, this compound can serve as a reference standard for HPLC or LC‑MS method development targeting piperidine‑based amines. Its distinct retention time and mass spectrum differentiate it from propylhexedrine, making it suitable for multiplexed analytical panels .

Formulation and Salt‑Form Comparison Studies

The dihydrochloride salt offers a model system for studying the impact of salt form on the physicochemical properties of piperidine‑containing amines. Comparison with the free base or hydrochloride salt of propylhexedrine can yield insights into solubility, hygroscopicity, and stability under various storage conditions .

Application
Selection Property
Validation Focus
Sigma receptor ligand screening
Piperidine-based sigma pharmacophore
Sigma-1/sigma-2 binding selectivity; batch purity verification
Monoamine transporter selectivity studies
Piperidine heterocycle for DAT/NET/SERT modulation
Uptake assay consistency; independent IC₅₀ determination
Analytical reference standard
Defined dihydrochloride stoichiometry and distinct chromatographic profile
HPLC/LC-MS method specificity; retention time and mass spectrum verification
Salt-form impact studies
Dihydrochloride salt as model system for piperidine amine properties
Solubility, hygroscopicity, and stability profiling under storage conditions
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